molecular formula C18H17NO3 B11837611 4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl- CAS No. 27500-39-6

4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-

Cat. No.: B11837611
CAS No.: 27500-39-6
M. Wt: 295.3 g/mol
InChI Key: CTTNILKNJDAMIA-UHFFFAOYSA-N
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Description

8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group attached to the methyl group at the 8th position, a hydroxy group at the 7th position, and a phenyl group at the 2nd position of the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with dimethylamine and formaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation reaction, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and dimethylamino groups play crucial roles in its binding to specific enzymes or receptors. For instance, the compound may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site residues, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.

    8-Methyl-7-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

    8-((Dimethylamino)methyl)-2-phenyl-4H-chromen-4-one:

Uniqueness

8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of both the hydroxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for scientific research and industrial applications .

Properties

CAS No.

27500-39-6

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C18H17NO3/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3

InChI Key

CTTNILKNJDAMIA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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